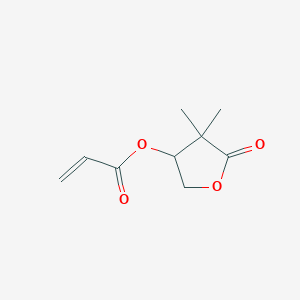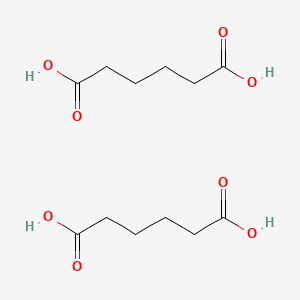![molecular formula C12H24O11 B1261161 WURCS=2.0/2,2,1/[h2122h][a2122h-1b_1-5]/1-2/a2-b1](/img/structure/B1261161.png)
WURCS=2.0/2,2,1/[h2122h][a2122h-1b_1-5]/1-2/a2-b1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,6-pentol is an O-acyl carbohydrate.
Applications De Recherche Scientifique
Enhanced Representation of Carbohydrate Structures
WURCS 2.0, an updated version of the Web3 Unique Representation of Carbohydrate Structures, significantly improves the accurate representation of carbohydrate structures with varying levels of ambiguity. This update has been pivotal in handling ambiguous monosaccharide structures, particularly those with undefined ring closure or anomeric information. The ability to represent carbohydrates with atomic-level ambiguity in the backbone carbons is a major advancement. This representation is crucial for storing carbohydrate structures in literature and databases and is already being utilized by the International Glycan Structure Repository GlyTouCan (Matsubara et al., 2017).
WURCS for the Semantic Web
The development of WURCS was initially driven by the need for a linear notation system suitable for the Semantic Web. Its unique notation allows for the distinctive representation of any published glycan structure, including nonstandard monosaccharide units. This has been essential for linking life science data effectively and efficiently on the Semantic Web (Tanaka et al., 2014).
Conversion Tool for Glycan Formats
To facilitate the interpretation of WURCS, which uses a complex nomenclature, the GlycanFormatConverter was developed. This tool can convert WURCS to various IUPAC formats, thereby aiding researchers in dealing with the complexities of glycans. This development underscores the importance of WURCS in representing a wide variety of glycans for research and communication (Tsuchiya et al., 2018).
Implementation in GlycanBuilder
WURCS has been implemented in GlycanBuilder, a tool widely used by researchers for drawing glycans. The new version of GlycanBuilder, GlycanBuilder2, supports a variety of ambiguous glycans, including those from bacteria and plants. This implementation highlights the versatility of WURCS in representing diverse glycan structures and its role in facilitating glycan registration and querying in GlyTouCan (Tsuchiya et al., 2017).
Propriétés
Formule moléculaire |
C12H24O11 |
|---|---|
Poids moléculaire |
344.31 g/mol |
Nom IUPAC |
(2R,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,6-pentol |
InChI |
InChI=1S/C12H24O11/c13-1-4(16)7(17)8(18)5(2-14)22-12-11(21)10(20)9(19)6(3-15)23-12/h4-21H,1-3H2/t4-,5+,6-,7-,8-,9-,10+,11-,12-/m1/s1 |
Clé InChI |
LSRAJKPAPWYOQO-VNNZMYODSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H](CO)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)OC(CO)C(C(C(CO)O)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


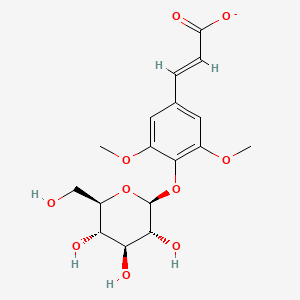
![3-{[(2,3-dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-2-(hexadecanoyloxy)propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B1261079.png)
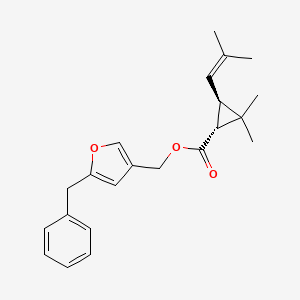
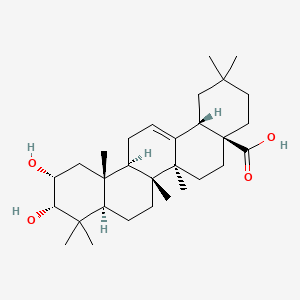
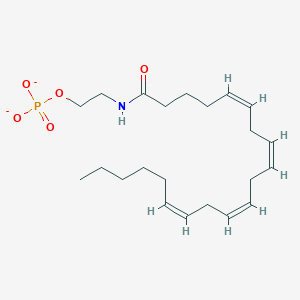
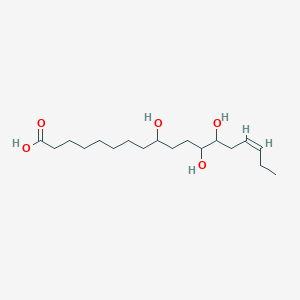
![(2aR,4S,4aS,6R,9S,11R,12S,12aR,12bS)-12b-Acetoxy-9-(((2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoyl)oxy)-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2](/img/structure/B1261087.png)

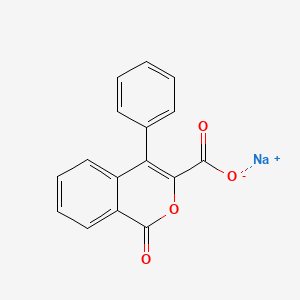
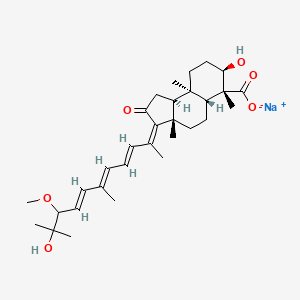

![(9R,10S,13S,14R,16R,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B1261097.png)
